

Spartioidine N-oxide: A Toxicological Deep Dive for the Scientific Community

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Compound of Interest		
Compound Name:	Spartioidine N-oxide	
Cat. No.:	B15584621	Get Quote

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[City, State] – [Date] – This technical guide provides a comprehensive overview of the current toxicological knowledge of **spartioidine N-oxide**, a pyrrolizidine alkaloid N-oxide (PANO). Also known as seneciphylline N-oxide, this compound is a member of a class of natural toxins found in numerous plant species worldwide. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the toxicological profile, available data, and metabolic pathways of this substance.

Executive Summary

Spartioidine N-oxide, as with other PANOs, is considered a pro-toxin. Its toxicity is intrinsically linked to its metabolic conversion to the parent pyrrolizidine alkaloid (PA), seneciphylline. The subsequent metabolic activation of seneciphylline in the liver generates highly reactive pyrrolic esters, which are responsible for the observed hepatotoxicity, genotoxicity, and potential carcinogenicity. While specific quantitative toxicological data for **spartioidine N-oxide** is limited, this guide synthesizes available information on the compound and its parent alkaloid, alongside the broader toxicological context of PANOs, to provide a thorough assessment.

Chemical and Physical Properties



Property	Value
Chemical Name	Spartioidine N-oxide (Seneciphylline N-oxide)
CAS Number	38710-26-8[1][2]
Molecular Formula	C18H23NO6[1]
Molecular Weight	349.38 g/mol [1]

Toxicological Data

Quantitative toxicological data for **spartioidine N-oxide** is scarce. The available information focuses on in vitro cytotoxicity and the acute toxicity of its parent compound, seneciphylline.

Acute Toxicity

No specific LD50 value for **spartioidine N-oxide** has been reported. However, the oral LD50 for its parent alkaloid, seneciphylline, has been determined in rats.

Table 1: Acute Oral Toxicity of Seneciphylline

Compound	Species	Route	LD50	Reference
Seneciphylline	Rat	Oral	77 mg/kg	Mattocks, 1986[3]

It is generally understood that the acute toxicity of PANOs is lower than their corresponding parent PAs[4].

Cytotoxicity

In vitro studies comparing the cytotoxicity of various PAs and their N-oxides have been conducted. One such study using a chicken hepatocyte cell line (CRL-2118) demonstrated that seneciphylline N-oxide is significantly less cytotoxic than its parent compound.

Table 2: In Vitro Cytotoxicity of Seneciphylline and its N-oxide



Compound	Cell Line	Exposure Time	Endpoint	Result	Reference
Seneciphyllin e	CRL-2118 (Chicken Hepatocyte)	48 and 72 hours	Cytotoxicity	Cytotoxic at concentration s between 19 and 300 µM	Stegelmeier et al., 2015[5]
Seneciphyllin e N-oxide (as part of a group of N- oxides)	CRL-2118 (Chicken Hepatocyte)	48 and 72 hours	Cytotoxicity	Not significantly cytotoxic at concentration s between 19 and 300 µM	Stegelmeier et al., 2015[5]

Genotoxicity and Carcinogenicity

There is no specific carcinogenicity data for **spartioidine N-oxide**. However, PAs as a class are recognized as genotoxic and many are tumorigenic[6]. The genotoxicity of seneciphylline has been demonstrated in rat hepatocytes[6][7]. The genotoxic and carcinogenic potential of **spartioidine N-oxide** is contingent on its metabolic reduction to seneciphylline[6]. The primary mechanism of genotoxicity involves the formation of DNA adducts by the reactive pyrrolic metabolites[8].

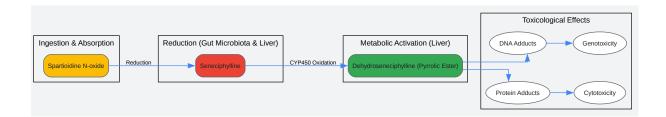
Metabolic Pathway and Mechanism of Toxicity

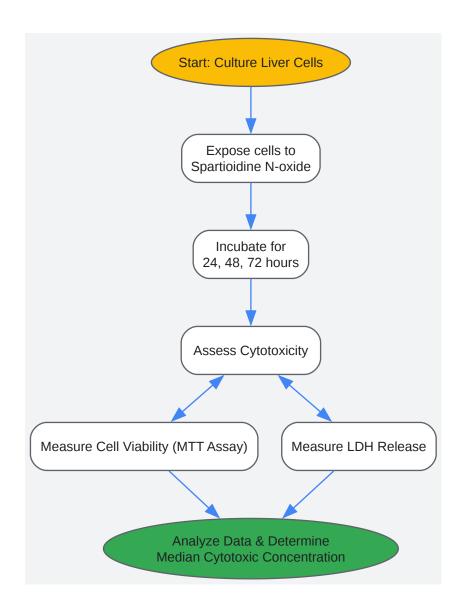
The toxicity of **spartioidine N-oxide** is not direct but rather a consequence of its metabolic activation. The proposed metabolic pathway is a two-step process:

- Reduction to Parent Alkaloid: In the gastrointestinal tract and the liver, **spartioidine N-oxide** is reduced to its parent PA, seneciphylline. This reaction can be mediated by gut microbiota and hepatic enzymes[6].
- Oxidative Bioactivation: The resulting seneciphylline is then metabolized by cytochrome
 P450 enzymes in the liver. This oxidation leads to the formation of highly reactive
 dehydropyrrolizidine alkaloids (pyrrolic esters). These electrophilic metabolites can readily



form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity[6][8].







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